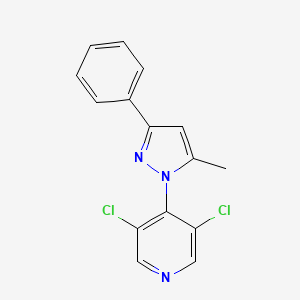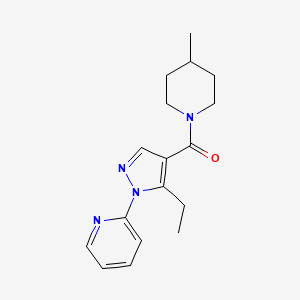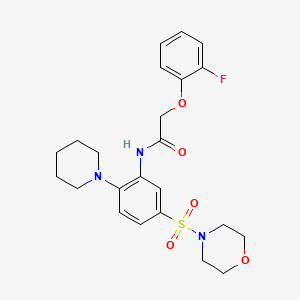
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMP and is a pyrazolopyridine derivative. In
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory process, and the inhibition of COX-2 can reduce inflammation. Additionally, it has been found to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The inhibition of PDE4 can reduce inflammation and has been studied for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been found to have significant anti-inflammatory and anti-tumor activities. It has been shown to reduce the production of prostaglandins, which are known to be involved in the inflammatory process. Additionally, it has been found to inhibit the growth of various cancer cells, including lung cancer cells, breast cancer cells, and colon cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has several advantages for lab experiments. It is easy to synthesize and has been optimized to increase the yield of the product and reduce the reaction time. Additionally, it has been extensively studied for its potential applications in various fields, which makes it a valuable compound for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. It has been found to have some toxicity, and caution should be exercised when handling this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine. One potential direction is the study of its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. This could have significant applications in various fields, including environmental monitoring and biomedical imaging.
Conclusion
In conclusion, this compound is a valuable compound for scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and anti-tumor activities and its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the optimal dosage and administration route for the compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the reaction of 3,5-dichloro-4-(pyridin-2-yl)pyridine with 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction results in the formation of this compound. The synthesis method has been optimized to increase the yield of the product and reduce the reaction time.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-10-7-14(11-5-3-2-4-6-11)19-20(10)15-12(16)8-18-9-13(15)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOOUMDZMZLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=NC=C2Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)
![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)


![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
